molecular formula C25H37N3O9 B13754756 Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate CAS No. 58493-22-4

Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate

Cat. No.: B13754756
CAS No.: 58493-22-4
M. Wt: 523.6 g/mol
InChI Key: GVSHHIVHNWTOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate (CAS: 57061-77-5) is a piperazine derivative characterized by a dihydrocinnamoyl group substituted with 3,5-dimethoxy-4-hydroxy phenyl moieties and a hexahydroazepinylcarbonylmethyl side chain . Its structure (C23H33N3O5·C2H2O4) includes a piperazine core, which is widely utilized in medicinal chemistry due to its ability to modulate physicochemical properties and enhance target binding . The oxalate salt form improves solubility and bioavailability, making it suitable for pharmacological applications.

Properties

CAS No.

58493-22-4

Molecular Formula

C25H37N3O9

Molecular Weight

523.6 g/mol

IUPAC Name

1-[4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl]-3-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one;oxalic acid

InChI

InChI=1S/C23H35N3O5.C2H2O4/c1-30-19-15-18(16-20(31-2)23(19)29)7-8-21(27)26-13-11-24(12-14-26)17-22(28)25-9-5-3-4-6-10-25;3-1(4)2(5)6/h15-16,29H,3-14,17H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

GVSHHIVHNWTOJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CCC(=O)N2CCN(CC2)CC(=O)N3CCCCCC3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate typically involves multiple steps. The initial step often includes the preparation of the 3,5-dimethoxy-4-hydroxycinnamoyl precursor. This can be achieved through the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-4-hexahydroazepinylcarbonylmethyl-, oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter systems and oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are frequently modified to optimize pharmacokinetic and pharmacodynamic profiles. Below is a detailed comparison with key analogs:

Piperazine vs. Morpholine/Piperidine Derivatives

  • Cholinesterase (ChE) Inhibition :
    Replacement of the piperazine ring with morpholine (e.g., compound 5c ) in cholinesterase inhibitors reduced ChE inhibitory activity by 50–70%, as the morpholine oxygen atom lacks the positively charged nitrogen critical for enzyme interaction . Piperidine analogs (e.g., 4s–4u ) also showed diminished activity (IC50 > 1 µM vs. 0.092 µM for piperazine-based 4m ) due to reduced hydrogen bonding and steric hindrance .

  • Metabolic Stability :
    Piperazine moieties are prone to oxidative metabolism (e.g., N-oxidation or deethylation), as seen in Chagas disease drug candidates . Morpholine and piperidine isosteres were synthesized to mitigate this liability, but their lower ClogD values (≤1.5 vs. 2.2 for piperazine) reduced cellular permeability, offsetting gains in metabolic stability .

Positional Effects of Piperazine Substitution

  • Antimalarial Activity: In 4(1H)-quinolone derivatives, shifting the piperazine moiety from the 7-position (EC50 = 5–10 nM against Plasmodium falciparum W2) to the 6-position (8af–8ai) reduced potency by 9–32-fold (EC50 = 45–160 nM), highlighting the critical role of spatial orientation in target engagement .

Selectivity Enhancement via Piperazine Substitution

  • This was attributed to the piperazine group’s ability to form hydrogen bonds with PARP-1’s catalytic domain .

Data Table: Key Comparative Findings

Compound Class Modification Biological Activity/Property Reference
Piperazine-based ChE Inhibitor 1-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl) substituent IC50 = 0.092 µM (BChE)
Morpholine Analog (5c) Piperazine → morpholine IC50 = 1.2 µM (AChE)
6-Piperazinyl Quinolone (8af) Piperazine at 6-position EC50 = 85 nM (W2 strain)
Naphthoquinone-Piperazine Piperazine substitution PARP-1 IC50 = 0.8 µM

Structural and Metabolic Considerations

  • Ring Opening and Stability: Sulfate radicals selectively cleave piperazine rings in fluoroquinolones (e.g., levofloxacin), forming de-piperazinyl byproducts (m/z 279) . This vulnerability underscores the need for piperazine derivatives with steric protection or electron-withdrawing groups to enhance metabolic stability.
  • Hydrogen Bonding vs. Charge Interactions : Piperazine’s dual nitrogen atoms enable both hydrogen bonding (e.g., with PARP-1’s Ser904) and ionic interactions (e.g., with ChE’s anionic sites), whereas morpholine/piperidine analogs lack this versatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.